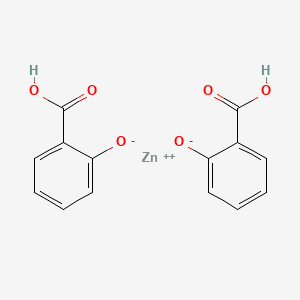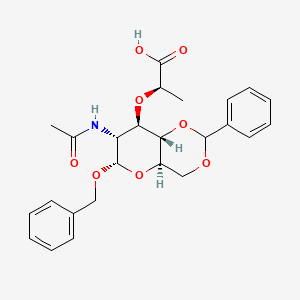
Diazepam Phenyl-d5 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazepam Phenyl-d5 N-Oxide is a deuterium labelled form of Diazepam N-Oxide . It is a derivative of Diazepam . Diazepam is a long-acting benzodiazepine with rapid onset commonly used to treat panic disorders, severe anxiety, alcohol withdrawal, and seizures .
Synthesis Analysis
The synthesis of Diazepam involves a two-step continuous flow process . Different conditions were rapidly screened in microfluidic chip reactors by varying residence times, temperatures, solvents, and ammonia sources to identify the best telescoped reaction conditions . The synthesis starts from 2-amino-5-chlorobenzophenone .
Molecular Structure Analysis
The molecular formula of this compound is C16H8D5ClN2O2 . The structure of Diazepam, the parent compound, includes a benzodiazepine ring which is fused to a benzene ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diazepam include N-acylation with an acid chloride in the first stage . The second stage includes a nucleophilic substitution with ammonia followed by an intramolecular cyclization .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diazepam Phenyl-d5 N-Oxide involves the conversion of Diazepam to Diazepam N-Oxide, followed by the substitution of a phenyl-d5 group on the N-Oxide. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Diazepam", "Hydrogen peroxide", "Sodium hydroxide", "Deuterated phenyl Grignard reagent", "Diethyl ether", "Water", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Diazepam is reacted with hydrogen peroxide and sodium hydroxide to form Diazepam N-Oxide.", "Diazepam N-Oxide is then reacted with deuterated phenyl Grignard reagent in diethyl ether to substitute a phenyl-d5 group on the N-Oxide.", "The resulting mixture is then quenched with water and acidified with hydrochloric acid.", "The organic layer is separated and washed with sodium chloride, magnesium sulfate, and sodium sulfate.", "The solvent is then evaporated to yield Diazepam Phenyl-d5 N-Oxide as a white solid." ] } | |
Número CAS |
65891-82-9 |
Fórmula molecular |
C₁₆H₈D₅ClN₂O₂ |
Peso molecular |
305.77 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)


![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)